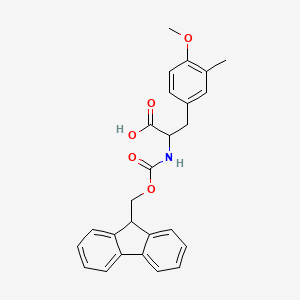

N-Fmoc-O,3-dimethyl-D-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-O,3-diméthyl-D-tyrosine: est un dérivé de la tyrosine, un acide aminé qui joue un rôle crucial dans la synthèse des protéines. Le composé est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc) attaché à l'atome d'azote et de groupes méthyles aux positions O et 3 de la molécule de tyrosine. Cette modification améliore la stabilité du composé et le rend utile dans diverses applications chimiques et biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la N-Fmoc-O,3-diméthyl-D-tyrosine implique généralement la protection du groupe amino de la D-tyrosine avec le groupe Fmoc. Ceci est suivi de la méthylation du groupe hydroxyle et de la position 3 du cycle aromatique. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs basiques et de solvants organiques pour faciliter les étapes de protection et de méthylation .

Méthodes de production industrielle: La production industrielle de la N-Fmoc-O,3-diméthyl-D-tyrosine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs de peptides automatisés et de techniques de purification à haut débit pour garantir la pureté et le rendement du produit final .

Analyse Des Réactions Chimiques

Types de réactions: La N-Fmoc-O,3-diméthyl-D-tyrosine subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des dérivés quinoniques.

Réduction: Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.

Substitution: Le groupe Fmoc peut être éliminé en conditions basiques, permettant une fonctionnalisation ultérieure du groupe amino.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: L'élimination du groupe Fmoc est généralement réalisée en utilisant de la pipéridine dans un solvant organique.

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent les dérivés quinoniques, les alcools et les acides aminés déprotégés, qui peuvent être fonctionnalisés davantage pour diverses applications .

Applications de la recherche scientifique

Chimie: La N-Fmoc-O,3-diméthyl-D-tyrosine est utilisée comme élément de base dans la synthèse des peptides. Sa stabilité et sa réactivité la rendent appropriée pour la construction de séquences peptidiques complexes .

Biologie: En recherche biologique, le composé est utilisé pour étudier les interactions protéine-protéine et la spécificité enzyme-substrat. Sa structure modifiée permet d'étudier les effets de la méthylation sur les résidus tyrosine .

Médecine: La N-Fmoc-O,3-diméthyl-D-tyrosine est explorée pour ses applications thérapeutiques potentielles, notamment le développement de médicaments à base de peptides et d'agents diagnostiques .

Industrie: Le composé est utilisé dans la production de matériaux fonctionnels, tels que les hydrogels et les nanostructures, en raison de ses propriétés d'auto-assemblage .

Mécanisme d'action

Le mécanisme d'action de la N-Fmoc-O,3-diméthyl-D-tyrosine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe Fmoc améliore l'affinité de liaison et la stabilité du composé, tandis que les groupes méthyles influencent son hydrophobicité et ses propriétés stériques. Ces modifications permettent au composé de moduler diverses voies biochimiques, notamment la transduction du signal et la synthèse des protéines .

Applications De Recherche Scientifique

Chemistry: N-Fmoc-O,3-dimethyl-D-tyrosine is used as a building block in peptide synthesis. Its stability and reactivity make it suitable for the construction of complex peptide sequences .

Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. Its modified structure allows for the investigation of the effects of methylation on tyrosine residues .

Medicine: this compound is explored for its potential therapeutic applications, including the development of peptide-based drugs and diagnostic agents .

Industry: The compound is used in the production of functional materials, such as hydrogels and nanostructures, due to its self-assembly properties .

Mécanisme D'action

The mechanism of action of N-Fmoc-O,3-dimethyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group enhances the compound’s binding affinity and stability, while the methyl groups influence its hydrophobicity and steric properties. These modifications allow the compound to modulate various biochemical pathways, including signal transduction and protein synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires:

- N-Fmoc-O-tert-butyl-L-tyrosine

- N-Fmoc-O-allyl-L-tyrosine

- N-Fmoc-O-phosphotyrosine

Comparaison: La N-Fmoc-O,3-diméthyl-D-tyrosine est unique en raison de sa double méthylation, ce qui améliore sa stabilité et sa réactivité par rapport aux autres dérivés de la tyrosine protégés par le Fmoc. La présence de groupes méthyles aux positions O et 3 confère des propriétés hydrophobes et stériques distinctes, ce qui la rend appropriée pour des applications spécifiques dans la synthèse des peptides et la science des matériaux .

Propriétés

Formule moléculaire |

C26H25NO5 |

|---|---|

Poids moléculaire |

431.5 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29) |

Clé InChI |

XWJIOWVGHSEJGU-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)

![(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one](/img/structure/B12299777.png)

![2-Aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12299784.png)

![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)

![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)

![3-[[1-(4-Aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12299838.png)

![[11-Ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12299845.png)